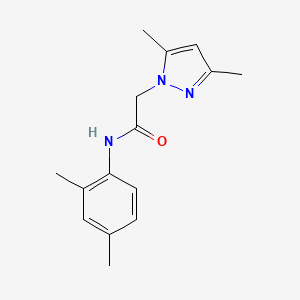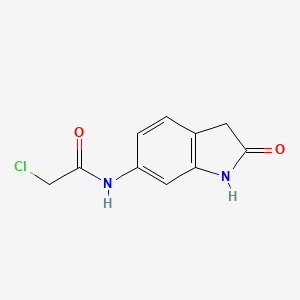
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine, also known as DFPM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. DFPM is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In
Mecanismo De Acción
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine acts as a competitive inhibitor of several protein kinases, including EGFR, VEGFR, PKCδ, and GSK-3β. By binding to the ATP-binding site of these kinases, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activity of these kinases.
Biochemical and Physiological Effects:
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the proliferation and survival of cells by blocking the activity of EGFR and VEGFR. In addition, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammatory cells, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the activity of PKCδ and the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. In Alzheimer's disease, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the activity of GSK-3β, leading to a reduction in the phosphorylation of tau protein and the formation of neurofibrillary tangles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of EGFR and VEGFR. Another area of interest is the study of the effects of 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine on other signaling pathways, such as the PI3K/Akt pathway. In addition, the potential applications of 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine in the treatment of other diseases, such as diabetes and cardiovascular disease, could be explored. Finally, the development of new drug delivery systems for 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine could improve its solubility and reduce its potential toxicity.
Métodos De Síntesis
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-chloro-6-methylpyrimidine-4-carboxylic acid followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then subjected to a deprotection reaction to yield 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine.
Aplicaciones Científicas De Investigación
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been extensively studied for its potential applications in the treatment of cancer, inflammatory diseases, and other conditions. Several studies have shown that 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can inhibit the proliferation of cancer cells by blocking the activity of EGFR and VEGFR. In addition, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to have anti-inflammatory effects by inhibiting the activity of the protein kinase C delta (PKCδ) and the NF-κB pathway. 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of the tau protein kinase GSK-3β.
Propiedades
IUPAC Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWTUUSLNSPYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)


![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)